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Compound of Interest

Compound Name: Triisobutylamine

Cat. No.: B074697 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Triisobutylamine, a sterically hindered tertiary amine utilized in various chemical syntheses.

The document is intended for researchers, scientists, and professionals in the field of drug

development and chemical manufacturing, presenting key data from Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy to facilitate compound identification and

characterization.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Triisobutylamine.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

0.88 Doublet 18H -CH(CH₃)₂

1.77 Multiplet 3H -CH(CH₃)₂

2.15 Doublet 6H -N-CH₂-

Table 2: ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

20.8 -CH₃

28.0 -CH(CH₃)₂

63.8 -N-CH₂-

Table 3: IR Spectral Data
Wavenumber (cm⁻¹) Assignment

2955 C-H stretch (alkane)

2925 C-H stretch (alkane)

2869 C-H stretch (alkane)

1467 C-H bend (alkane)

1384 C-H bend (alkane)

1365 C-H bend (alkane)

1225 C-N stretch

1171 C-N stretch

Experimental Protocols
The acquisition of spectroscopic data is a critical component of chemical analysis. Below are

the detailed methodologies for the NMR and IR spectroscopic analyses of Triisobutylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Varian CFT-20 NMR spectrometer was utilized for both ¹H and ¹³C NMR

analyses.[1]

Sample Preparation: A solution of Triisobutylamine was prepared by dissolving the sample in

a suitable deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b074697?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Triisobutylamine
https://www.benchchem.com/product/b074697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The prepared sample was placed in the NMR spectrometer.

The magnetic field was shimmed to achieve homogeneity.

A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.

The spectral width was set to encompass all proton signals of the molecule.

Data was acquired with a sufficient number of scans to achieve an adequate signal-to-noise

ratio.

The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was

phased and baseline corrected.

Chemical shifts were referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

The same sample prepared for ¹H NMR was used for ¹³C NMR analysis.

A proton-decoupled pulse sequence was employed to simplify the spectrum, resulting in

single peaks for each unique carbon environment.

The spectral width was adjusted to include all carbon signals.

A longer acquisition time and a greater number of scans were required compared to ¹H NMR

due to the lower natural abundance of the ¹³C isotope.

The FID was processed using Fourier transformation, followed by phasing and baseline

correction.

Chemical shifts were referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Instrumentation: An ATR-IR (Attenuated Total Reflectance Infrared) spectrum was obtained.[1]

Sample Preparation: For liquid samples such as Triisobutylamine, a neat sample (undiluted)

was used. A small drop of the liquid was placed directly onto the ATR crystal.
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Data Acquisition:

A background spectrum of the clean ATR crystal was recorded.

The sample was applied to the crystal, ensuring complete coverage of the sampling area.

The IR spectrum was recorded by passing an infrared beam through the sample.

The instrument measures the absorption of infrared radiation at various frequencies.

The resulting spectrum displays the percentage of transmittance or absorbance versus

wavenumber (cm⁻¹).

The spectral data was processed to identify the characteristic absorption bands.

Data Interpretation and Visualization
The spectroscopic data provides a detailed fingerprint of the Triisobutylamine molecule,

confirming its structure and identifying its functional groups.
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Caption: Workflow of Spectroscopic Analysis for Triisobutylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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